molecular formula C38H37N3O7 B12372976 (2,5-Dioxopyrrolidin-1-yl) acetate;spiro[2-benzofuran-3,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-1-one

(2,5-Dioxopyrrolidin-1-yl) acetate;spiro[2-benzofuran-3,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-1-one

Cat. No.: B12372976
M. Wt: 647.7 g/mol
InChI Key: UXZRPIWVXXEZGH-UHFFFAOYSA-N
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Description

(2,5-Dioxopyrrolidin-1-yl) acetate; spiro[2-benzofuran-3,16’-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-1-one: is a complex organic compound with a unique structure that combines elements of both pyrrolidinone and benzofuran

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dioxopyrrolidin-1-yl) acetate typically involves the reaction of pyrrolidinone derivatives with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then purified through recrystallization to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of (2,5-Dioxopyrrolidin-1-yl) acetate involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are employed to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dioxopyrrolidin-1-yl) acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidinone derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Chemistry

In chemistry, (2,5-Dioxopyrrolidin-1-yl) acetate is used as a building block for the synthesis of more complex organic molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable in the study of biochemical pathways and mechanisms.

Medicine

In medicine, (2,5-Dioxopyrrolidin-1-yl) acetate is investigated for its potential therapeutic applications. Its derivatives have shown promise in the development of new drugs for the treatment of various diseases, including cancer and neurodegenerative disorders.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-Succinimidyl acetate
  • N-Succinimidyl acrylate
  • N-Hydroxysuccinimide acetate

Uniqueness

Compared to similar compounds, (2,5-Dioxopyrrolidin-1-yl) acetate stands out due to its unique spiro structure, which imparts distinct chemical and biological properties. This structural feature allows for more diverse interactions with molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C38H37N3O7

Molecular Weight

647.7 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) acetate;spiro[2-benzofuran-3,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-1-one

InChI

InChI=1S/C32H30N2O3.C6H7NO4/c35-31-21-9-1-2-12-24(21)32(37-31)25-17-19-7-3-13-33-15-5-10-22(27(19)33)29(25)36-30-23-11-6-16-34-14-4-8-20(28(23)34)18-26(30)32;1-4(8)11-7-5(9)2-3-6(7)10/h1-2,9,12,17-18H,3-8,10-11,13-16H2;2-3H2,1H3

InChI Key

UXZRPIWVXXEZGH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ON1C(=O)CCC1=O.C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C(C36C7=CC=CC=C7C(=O)O6)C=C8CCCN9C8=C5CCC9

Origin of Product

United States

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